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molecular formula C9H11NO3 B8474103 5-Hydroxy-nicotinic acid isopropyl ester

5-Hydroxy-nicotinic acid isopropyl ester

Cat. No. B8474103
M. Wt: 181.19 g/mol
InChI Key: GFKHRWALRGGAKJ-UHFFFAOYSA-N
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Patent
US07205409B2

Procedure details

The title compound was synthesized by substituting 4-chloro-3-hydroxybenzoic acid in Example 116A with 5-hydroxy-nicotinic acid. MS (DCI) m/z 182(M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=CC(C(O)=O)=C[C:3]=1O.[OH:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([CH:21]=1)[C:18]([OH:20])=[O:19]>>[CH:2]([O:19][C:18](=[O:20])[C:17]1[CH:21]=[C:13]([OH:12])[CH:14]=[N:15][CH:16]=1)([CH3:10])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=NC=C(C(=O)O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C1=CN=CC(=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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